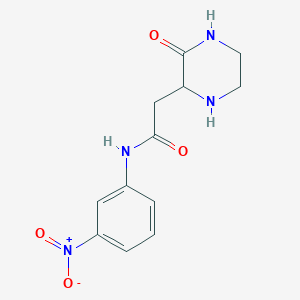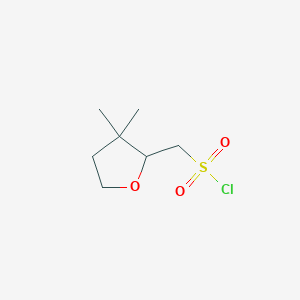![molecular formula C9H9NO2 B2756603 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid CAS No. 1519143-84-0](/img/structure/B2756603.png)
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid, also known as 2,3-Cyclopentenopyridine, is a heterocyclic compound . It has an empirical formula of C8H9N and a molecular weight of 119.16 .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridine analogues has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The reaction yields high and exhibits excellent chemoselectivity . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridine analogues include direct oxidation, nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid include a refractive index of n20/D 1.544 (lit.), a boiling point of 87-88 °C/11 mmHg (lit.), and a density of 1.018 g/mL at 25 °C (lit.) .Scientific Research Applications
- Cefpirome Intermediate : 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid serves as a key intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic. Cefpirome is effective against a wide range of Gram-positive and Gram-negative bacteria, making this compound crucial for antibiotic development .
- Examples include:
- Thioesters and End Products : Alkylating agents contribute to the production of thioesters, which then undergo aromatization to yield various end products .
- Cefpirome : As mentioned earlier, 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid plays a pivotal role in the synthesis of cefpirome, a potent antibiotic used in clinical settings .
Antibacterial and Antimicrobial Activity
Biological Activity and Alkaloid Fragments
Domino Reactions and Organic Synthesis
Key Intermediate in Cefpirome Synthesis
Direct Oxidation to Cyclopenta[b]pyridin-5-one Analogues
Mechanism of Action
Target of Action
The primary targets of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of a cyclic structure .
Biochemical Pathways
It is known that the compound is synthesized through a cyclocondensation reaction , which suggests that it may affect pathways involving similar reactions.
Result of Action
It is known that the compound is synthesized through a cyclocondensation reaction , which suggests that it may have effects related to the formation of cyclic structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 6,7-dihydro-5h-cyclopenta[c]pyridine-4-carboxylic acid is currently unavailable .
Safety and Hazards
Future Directions
The future directions for the study and application of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid could involve further exploration of its synthesis methods and potential applications in various fields. As it is a key intermediate of cefpirome , it may have potential uses in the pharmaceutical industry.
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMAOLHKTATPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2756522.png)
![Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2756528.png)


![5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2756532.png)
![methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756536.png)


![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)

![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)

![4,4-Difluoro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2756543.png)